Cytotoxicity Profile: Target Pyrone vs. Hexaketide Lactones in Mammalian Cell Lines
In a direct head-to-head comparison of eight metabolites isolated from the same fungal culture, 4-methoxy-6-pentyl-2H-pyran-2-one (compound 8) was 'almost devoid of cytotoxic activity' against a panel of mammalian cell lines (L1210, HL-60, HeLa S3, COS-7), whereas the hexaketide lactones (compounds 1–7), particularly galiellalactone (7), exhibited cytotoxicity with IC50 values ranging from 65 to 300 µg/mL against suspension cell lines [1]. Galiellalactone showed approximately 10-fold higher activity against suspension cells compared to monolayer cells, while compound 8 showed no quantifiable cytotoxicity in any tested line [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against mammalian cell lines |
|---|---|
| Target Compound Data | Compound 8 (4-methoxy-6-pentyl-2H-pyran-2-one): 'almost devoid of cytotoxic activity' (no quantifiable IC50 reached) [1] |
| Comparator Or Baseline | Compounds 6, 7 (desoxygaliellalactone, galiellalactone): IC50 65–300 µg/mL against HL-60 and L1210 suspension cells; galiellalactone (7) active against all four tested lines (L1210, HL-60, HeLa S3, COS-7) [1]. |
| Quantified Difference | Target compound: undetectable cytotoxicity; comparators: IC50 values as low as 65 µg/mL. At least a >4.6-fold difference (lower detection limit assumed at 300 µg/mL for compound 8 vs. 65 µg/mL for comparators). |
| Conditions | Mammalian cell lines: L1210 (ATCC CCL 219), HL-60 (ATCC CCL 240), HeLa S3 (ATCC CCL 2.2), COS-7 (ATCC CRL 1651) [1]. |
Why This Matters
For applications requiring a non-cytotoxic pyrone scaffold (e.g., agricultural biocontrol agents, food-contact antimicrobials, or selective biological probes), compound 8 provides a clear safety margin that the co-isolated hexaketide lactones cannot offer.
- [1] Köpcke, B., Johansson, M., Sterner, O., & Anke, H. (2002). Biologically active secondary metabolites from the ascomycete A111-95. 1. Production, isolation and biological activities. The Journal of Antibiotics, 55(1), 36–40. DOI: 10.7164/antibiotics.55.36. View Source
